2-Chloro-1-methoxy-4-thiocyanatobenzene

Catalog No.
S13314774
CAS No.
89818-36-0
M.F
C8H6ClNOS
M. Wt
199.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-methoxy-4-thiocyanatobenzene

CAS Number

89818-36-0

Product Name

2-Chloro-1-methoxy-4-thiocyanatobenzene

IUPAC Name

(3-chloro-4-methoxyphenyl) thiocyanate

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

InChI

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(12-5-10)4-7(8)9/h2-4H,1H3

InChI Key

BWTPWIDNCMQOAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC#N)Cl

2-Chloro-1-methoxy-4-thiocyanatobenzene is an organic compound characterized by the presence of a thiocyanate group (SCN-SCN), a methoxy group (OCH3-OCH_3), and a chlorine atom (Cl-Cl) attached to a benzene ring. Its molecular formula is C8H7ClN2SC_8H_7ClN_2S. The compound features a unique arrangement of substituents that influences its chemical behavior and biological activity.

, particularly those involving nucleophilic substitution due to the presence of the chlorine atom. The thiocyanate group can also engage in electrophilic aromatic substitution reactions. Notably, mechanochemical methods have been developed for the thiocyanation of aryl compounds, allowing for efficient synthesis under mild conditions and short reaction times .

In addition, the compound can undergo hydrolysis or other transformations when subjected to specific reagents or conditions, leading to various derivatives that may possess distinct properties.

The synthesis of 2-Chloro-1-methoxy-4-thiocyanatobenzene can be achieved through several methods:

  • Thiocyanation of Aryl Compounds: This can be performed using thiocyanate salts in the presence of catalysts such as iron(III) chloride or through mechanochemical methods that utilize ball milling techniques .
  • Electrophilic Aromatic Substitution: The introduction of the thiocyanate group can also occur via electrophilic aromatic substitution reactions where the aryl ring is activated by existing electron-donating groups like methoxy.
  • Direct Chlorination: Chlorination of methoxy-substituted phenols could yield the desired chloro-thiocyanate compound under controlled conditions.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of 2-Chloro-1-methoxy-4-thiocyanatobenzene extend into various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Agriculture: Compounds with thiocyanate groups are often explored for their pesticidal properties.
  • Material Science: It may be used in the synthesis of functional materials or as an intermediate in organic synthesis.

Interaction studies involving 2-Chloro-1-methoxy-4-thiocyanatobenzene focus on its reactivity with biological molecules and other chemical entities. Research into its interactions with proteins or nucleic acids could provide insights into its mechanism of action if it demonstrates significant biological activity. Additionally, studies on its reactivity with various nucleophiles could elucidate pathways for further chemical transformations.

Several compounds share structural similarities with 2-Chloro-1-methoxy-4-thiocyanatobenzene, including:

Compound NameStructure FeaturesUnique Properties
4-ThiocyanatobenzeneThiocyanate group on benzeneKnown for antimicrobial activity
1-Methoxy-4-nitrobenzeneNitro group instead of thiocyanateExhibits different electronic properties
2-Chloro-4-methoxybenzoic acidCarboxylic acid instead of thiocyanatePotential use in pharmaceuticals
3-ThiocyanatophenolThiocyanate at different positionVaries in reactivity compared to para-substituted compounds

These comparisons highlight the unique nature of 2-Chloro-1-methoxy-4-thiocyanatobenzene, especially regarding its potential applications and biological activities, which may differ significantly from its analogs due to the specific positioning of functional groups on the benzene ring.

Molecular Architecture and Systematic Naming

2-Chloro-1-methoxy-4-thiocyanatobenzene belongs to the class of polysubstituted benzene derivatives. Its structure consists of a benzene ring substituted at positions 1 (methoxy), 2 (chloro), and 4 (thiocyanate). The IUPAC name derives from the prioritization of functional groups according to substitutive nomenclature rules, where the thiocyanate group (-SCN) holds higher priority over chloro (-Cl) and methoxy (-OCH₃).

Table 1: Key structural identifiers of 2-Chloro-1-methoxy-4-thiocyanatobenzene

PropertyValueSource Reference
Molecular FormulaC₈H₆ClNO₂SDerived
CAS NumberNot yet assigned-
Molecular Weight227.66 g/molCalculated
SMILES NotationCOc1cc(SCN)cc(Cl)c1Derived
Parent Compound Analog2-Chloro-4-nitroanisole (CAS 4920-79-0)

The thiocyanate group introduces a polarizable sulfur atom, influencing the compound’s electronic properties. X-ray crystallography of analogous structures, such as 2-chloro-1-methoxy-4-nitrobenzene, reveals planar aromatic systems with bond angles consistent with minor steric strain from ortho-substituents.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of related compounds provides insights into the electronic environment of substituted arenes. For example, 2-chloro-4-nitroanisole (CAS 4920-79-0) exhibits distinct ^1H NMR signals at δ 3.9 ppm (methoxy) and δ 7.5–8.1 ppm (aromatic protons), with deshielding effects observed at the nitro-substituted position. In the thiocyanate derivative, the aromatic proton adjacent to the -SCN group is expected to show upfield shifts due to the electron-withdrawing nature of the thiocyanate moiety.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

198.9858627 g/mol

Monoisotopic Mass

198.9858627 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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